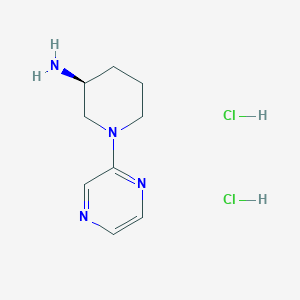

(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride

説明

(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a pyrazine moiety, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the piperidine ring.

Resolution of the Stereoisomer: The (S)-enantiomer is isolated using chiral resolution techniques, ensuring the desired stereochemistry.

Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where the pyrazine or piperidine ring undergoes substitution with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms on the pyrazine or piperidine ring.

科学的研究の応用

Chemical Properties and Structure

(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride features a piperidine ring substituted with a pyrazine moiety. This structural configuration enhances its solubility and biological activity, making it a suitable candidate for drug development. The molecular formula of this compound is C10H14Cl2N4, with a molecular weight of approximately 253.15 g/mol.

Receptor Interactions

Research indicates that this compound exhibits notable interactions with various receptors, particularly muscarinic receptors. It has been shown to antagonize muscarinic receptor subtype 4 (M4), which is implicated in neurological disorders such as schizophrenia and Alzheimer's disease. Such interactions suggest potential therapeutic benefits in treating cognitive disorders and other related conditions .

Analgesic Properties

The compound has also been investigated for its analgesic properties through dual action on histamine H3 and sigma-1 receptors. Studies have demonstrated that derivatives of piperidine can exhibit broad-spectrum analgesic activity in both nociceptive and neuropathic pain models, indicating the potential for developing new pain management therapies .

Anticancer Activity

Emerging research suggests that piperidine derivatives, including this compound, may possess anticancer properties. The compound's structural features allow it to interact with specific cancer-related pathways, making it a candidate for further exploration in cancer therapy .

Synthesis Approaches

The synthesis of this compound typically involves several steps that include the formation of the piperidine ring followed by the introduction of the pyrazine moiety. Various synthetic routes have been explored to optimize yield and purity:

- Formation of Piperidine Core : The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.

- Substitution with Pyrazine : Subsequent reactions introduce the pyrazine substituent at the desired position on the piperidine ring.

- Dihydrochloride Salt Formation : Finally, the compound is converted to its dihydrochloride salt form to enhance solubility and stability for biological applications .

Case Study 1: Neurological Disorders

In a study assessing the effects of this compound on cognitive functions, researchers found that its antagonistic action on M4 receptors could potentially ameliorate symptoms associated with schizophrenia. The study utilized animal models to evaluate behavioral changes following administration of the compound, showing promising results in improving cognitive deficits .

Case Study 2: Pain Management

A clinical trial investigated the efficacy of piperidine derivatives in managing chronic pain conditions. The findings indicated that compounds similar to this compound effectively reduced pain levels in patients suffering from neuropathic pain, supporting further development as a therapeutic agent .

作用機序

The mechanism of action of (S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

類似化合物との比較

Similar Compounds

®-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride: The enantiomer of the compound with different stereochemistry.

1-(Pyrazin-2-yl)piperidin-3-amine: The non-salt form of the compound.

1-(Pyridin-2-yl)piperidin-3-amine: A similar compound with a pyridine ring instead of a pyrazine ring.

Uniqueness

(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine core substituted with a pyrazine moiety. The stereochemistry at the piperidine nitrogen plays a crucial role in determining its biological activity. The compound's structure allows it to interact with various molecular targets, making it a candidate for therapeutic applications.

The primary mechanism of action involves the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which is pivotal in regulating immune responses and cell proliferation. By selectively inhibiting PI3Kδ, this compound can modulate IL-2 production and B-cell proliferation, leading to potential applications in autoimmune diseases and lymphoproliferative disorders.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated an effective inhibition of various tumor cell lines with an effective concentration (EC50) ranging from 1 to 3 μM. This suggests a potent capability to impede tumor cell proliferation through its action on specific signaling pathways .

Antimicrobial Activity

Although primarily studied for its antitumor properties, there is emerging evidence regarding the antimicrobial potential of this compound. Similar compounds with piperidine structures have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Future studies could explore the antimicrobial effectiveness of this compound specifically .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Pyridin-2-yl)piperidin-3-amine dihydrochloride | Pyridine moiety instead of pyrazine | Different biological target interactions |

| N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride | Methyl substitution on nitrogen | Enhanced lipophilicity and altered pharmacokinetics |

These comparisons highlight how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

- Inhibition of PI3Kδ : A study demonstrated that this compound significantly inhibited IL-2 production in activated T-cells, showcasing its potential for treating autoimmune conditions.

- Antitumor Activity : In preclinical models, this compound showed substantial inhibition of tumor growth, warranting further investigation into its use as an anticancer agent .

- Antimicrobial Potential : Preliminary studies suggest that compounds within this chemical class may possess antimicrobial properties, indicating a possible avenue for further research into their efficacy against bacterial infections .

特性

IUPAC Name |

(3S)-1-pyrazin-2-ylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(7-8)9-6-11-3-4-12-9;;/h3-4,6,8H,1-2,5,7,10H2;2*1H/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSSAJLJERXGTE-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C2=NC=CN=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。